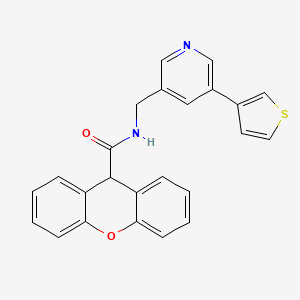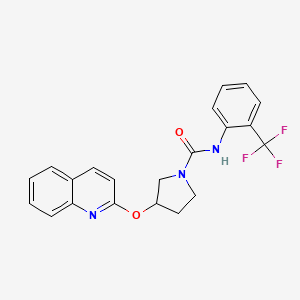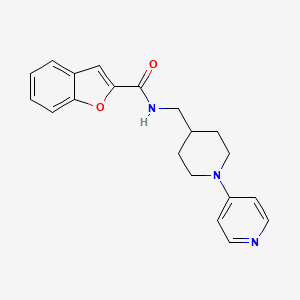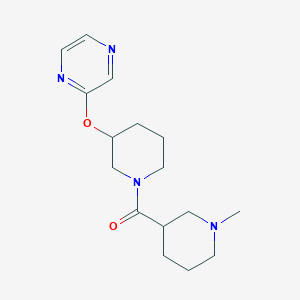![molecular formula C16H17FN2O4S2 B2959143 2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide CAS No. 896291-32-0](/img/structure/B2959143.png)
2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and also has a carboxamide group, a sulfonyl group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, sulfonyl group, and fluorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the sulfonyl group and the fluorophenyl group could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Environmental Science: Degradation of Fluoroaromatics
In environmental science, this compound is studied for its potential in the biodegradation of fluoroaromatics, which are a significant environmental concern due to their persistence and potential toxicity . Research has focused on the acclimation process of microorganisms capable of degrading fluoroaromatic compounds like 2,3,4-trifluoroaniline, which shares a similar structure to the compound .
Medicine: Potential Therapeutic Applications
While direct applications in medicine for this specific compound are not readily found, related structures are often explored for their therapeutic potential. For instance, sulfone-containing compounds have been investigated for their antibacterial properties and as precursors in the synthesis of pharmaceuticals .
Agriculture: Novel Bactericide Development
In the agricultural sector, derivatives of this compound, particularly those containing the sulfone group, have been utilized in the development of novel bactericides. These bactericides are effective against various plant pathogens, offering a new approach to crop protection .
Chemical Synthesis: Precursor for Advanced Compounds
The compound serves as a precursor in the synthesis of more complex molecules. Its structural components, especially the fluorophenyl group, are valuable in creating compounds with desired properties for further research and development .
Materials Science: Synthesis of Advanced Materials
In materials science, the compound’s derivatives are potential candidates for the synthesis of advanced materials. Their unique chemical properties can contribute to the development of new materials with specific characteristics for industrial applications .
Analytical Chemistry: Chromatographic Analysis
This compound can be used in analytical chemistry for chromatographic analysis, helping to identify and quantify substances within a mixture. Its unique structure allows it to serve as a reference or standard in various chromatographic techniques .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-9-10(2)24-16(14(9)15(18)21)19-13(20)7-8-25(22,23)12-5-3-11(17)4-6-12/h3-6H,7-8H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTGXWUBIVYUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2959060.png)


![4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B2959066.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2959068.png)
![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)
![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B2959072.png)
![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)


![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959083.png)